4-Bromo-2-(hydroxymethyl)benzoic acid

Catalog No.
S1915232
CAS No.
670256-21-0
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(hydroxymethyl)benzoic acid

CAS Number

670256-21-0

Product Name

4-Bromo-2-(hydroxymethyl)benzoic acid

IUPAC Name

4-bromo-2-(hydroxymethyl)benzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12)

InChI Key

YNXAGQITFDILGX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CO)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)CO)C(=O)O

4-Bromo-2-(hydroxymethyl)benzoic acid is an aromatic compound with the molecular formula C8H7BrO3C_8H_7BrO_3 and a molecular weight of 231.04 g/mol. It features a bromine atom attached to the benzene ring at the para position relative to a hydroxymethyl group. This compound is notable for its unique structure, which combines both halogen and hydroxymethyl functionalities, making it of interest in various chemical and biological applications. The compound's CAS number is 670256-21-0, and it is classified as a benzoic acid derivative .

  • Potential as a Building Block for Organic Synthesis: Due to its functional groups (a carboxylic acid and a bromomethyl group), 4-Bromo-2-(hydroxymethyl)benzoic acid could potentially serve as a building block for the synthesis of more complex molecules. However, there is currently a lack of scientific literature documenting its use in this way.
  • Availability for Research Purposes: Several chemical suppliers offer 4-Bromo-2-(hydroxymethyl)benzoic acid for purchase, often as a reference standard for analytical techniques [, , ]. This suggests that it may be used in research, but the specific applications are not explicitly described.
Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, facilitating the synthesis of derivatives.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

These reactions allow for the functionalization of the compound, leading to a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Several synthetic routes can be employed to produce 4-Bromo-2-(hydroxymethyl)benzoic acid:

  • Bromination of Salicylic Acid: Salicylic acid can be brominated at the para position using bromine or brominating agents.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction.
  • Direct Functionalization: Advanced synthetic methods may involve direct functionalization of commercially available benzoic acid derivatives.

These methods highlight the versatility of synthetic strategies available for obtaining this compound .

4-Bromo-2-(hydroxymethyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.
  • Material Science: Used as a precursor in polymer chemistry and materials development.

The unique properties imparted by the bromine and hydroxymethyl groups make this compound valuable in research and industrial applications .

Several compounds share structural similarities with 4-Bromo-2-(hydroxymethyl)benzoic acid, offering insights into its uniqueness:

Compound NameSimilarityKey Features
4-Bromo-2,6-dimethylbenzoic acid0.98Contains two methyl groups in addition to bromine
5-Bromo-2-(carboxymethyl)benzoic acid0.96Features a carboxymethyl group instead of hydroxymethyl
4-Bromo-3-(hydroxymethyl)benzoic acid0.86Hydroxymethyl at the meta position
Methyl 3-bromo-5-(hydroxymethyl)benzoate0.82Ester derivative with a similar hydroxymethyl group
4-(2-Hydroxyethyl)benzoic acid0.74Hydroxyethyl group instead of hydroxymethyl

These comparisons illustrate how variations in functional groups can significantly influence the properties and potential applications of similar compounds .

4-Bromo-2-(hydroxymethyl)benzoic acid, formally designated by the International Union of Pure and Applied Chemistry nomenclature system, represents a substituted benzoic acid derivative with distinct structural characteristics. The compound bears the Chemical Abstracts Service registry number 670256-21-0 and is catalogued in the PubChem database under the identifier 23423198. The molecular formula C8H7BrO3 accurately describes the atomic composition, reflecting the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, and three oxygen atoms within the molecular structure.

The systematic nomenclature follows established organic chemistry conventions, where the parent structure is identified as benzoic acid, with substitution patterns indicated by positional numbering. The bromine atom occupies the fourth position relative to the carboxylic acid group, while the hydroxymethyl substituent is located at the second position. Alternative nomenclature systems have been employed in various chemical databases and literature sources, including the designation as 4-Bromo-alpha-hydroxy-o-toluic acid, which emphasizes the relationship to toluic acid derivatives.

The compound's molecular weight has been precisely determined as 231.04 grams per mole through computational methods validated by multiple database sources. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation C1=CC(=C(C=C1Br)CO)C(=O)O, which provides a linear encoding of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12) offers a standardized representation that facilitates database searches and chemical informatics applications.

PropertyValueSource
IUPAC Name4-bromo-2-(hydroxymethyl)benzoic acid
Molecular FormulaC8H7BrO3
Molecular Weight231.04 g/mol
CAS Registry Number670256-21-0
PubChem CID23423198
MDL NumberMFCD11977384
Boiling Point383 °C (760 mm Hg)

Historical Context in Organic Synthesis

The development of brominated benzoic acid derivatives has its origins in the broader exploration of halogenated aromatic compounds that began in the late nineteenth and early twentieth centuries. The synthetic methodology for preparing 4-Bromo-2-(hydroxymethyl)benzoic acid draws upon established protocols for aromatic halogenation and functional group manipulation that have evolved significantly over the past century. Early synthetic approaches to similar compounds relied on direct halogenation of benzoic acid derivatives, though these methods often suffered from regioselectivity issues and harsh reaction conditions.

Contemporary synthetic strategies have incorporated more sophisticated approaches, including metal-catalyzed cross-coupling reactions and selective oxidation procedures. The synthesis of related hydroxymethyl benzoic acid derivatives has been documented using p-xylene as a starting material, employing metal-organic framework catalysts to achieve selective oxidation under controlled conditions. These modern methodologies represent significant advances over historical approaches, offering improved yields, enhanced selectivity, and more environmentally benign reaction conditions.

The compound's entry into chemical databases and commercial availability reflects the growing recognition of its synthetic utility. The PubChem database record indicates that the compound was first created in the database on December 6, 2007, with the most recent modification occurring on February 22, 2025, suggesting ongoing research interest and data refinement. This timeline corresponds with increased activity in the field of functionalized aromatic compounds for pharmaceutical and materials applications.

Patent literature reveals various synthetic routes and applications for related compounds, indicating sustained industrial and academic interest in this class of molecules. The development of efficient synthetic protocols has been driven by the need for versatile building blocks that can undergo further functionalization through well-established organic transformations. The presence of both the bromine substituent and the hydroxymethyl group provides multiple opportunities for chemical modification, making this compound particularly valuable in synthetic organic chemistry.

Position Within Benzoic Acid Derivatives

4-Bromo-2-(hydroxymethyl)benzoic acid occupies a distinctive position within the extensive family of benzoic acid derivatives, characterized by its unique combination of halogen and hydroxymethyl substituents. The systematic study of substituted benzoic acids has revealed structure-activity relationships that guide the design of new compounds with desired properties. Within this context, the specific substitution pattern of 4-Bromo-2-(hydroxymethyl)benzoic acid provides insights into the effects of electron-withdrawing and electron-donating groups on the aromatic system.

Comparative analysis with related compounds reveals the structural diversity within this chemical class. For instance, 4-Bromo-2-hydroxybenzoic acid (CAS 1666-28-0) shares the bromine substitution pattern but lacks the hydroxymethyl functionality, instead featuring a hydroxyl group directly attached to the aromatic ring. This structural difference significantly alters the compound's reactivity profile and potential applications. Similarly, 4-Fluoro-2-(hydroxymethyl)benzoic acid represents a fluorinated analog where the halogen substitution affects both electronic properties and metabolic stability.

The electronic effects of the bromine substituent at the para position relative to the carboxylic acid group contribute to the compound's chemical behavior. Bromine functions as a moderately electron-withdrawing group through inductive effects while simultaneously exhibiting weak electron-donating character through resonance effects. This dual nature influences the acidity of the carboxylic acid group and the reactivity of the hydroxymethyl substituent toward various chemical transformations.

CompoundCAS NumberMolecular FormulaKey Structural Features
4-Bromo-2-(hydroxymethyl)benzoic acid670256-21-0C8H7BrO3Bromine at position 4, hydroxymethyl at position 2
4-Bromo-2-hydroxybenzoic acid1666-28-0C7H5BrO3Bromine at position 4, hydroxyl at position 2
4-Fluoro-2-(hydroxymethyl)benzoic acid1354960-91-0C8H7FO3Fluorine at position 4, hydroxymethyl at position 2
2-Hydroxy-5-(hydroxymethyl)benzoic acid7437-20-9C8H8O4Hydroxyl at position 2, hydroxymethyl at position 5

The positioning of substituents on the benzene ring creates specific steric and electronic environments that influence intermolecular interactions and crystal packing arrangements. The ortho relationship between the carboxylic acid and hydroxymethyl groups enables potential intramolecular hydrogen bonding, which may stabilize certain conformations and affect physical properties such as melting point and solubility. This structural feature distinguishes the compound from meta and para isomers and contributes to its unique chemical profile.

Within the broader context of pharmaceutical intermediates and fine chemicals, 4-Bromo-2-(hydroxymethyl)benzoic acid serves as a versatile building block for the construction of more complex molecular architectures. The bromine atom provides a handle for metal-catalyzed cross-coupling reactions, while the hydroxymethyl group can undergo oxidation, reduction, or substitution reactions to introduce additional functional groups. This dual reactivity makes the compound particularly valuable in multi-step synthetic sequences where orthogonal protecting group strategies or sequential functionalization approaches are employed.

The synthesis of 4-Bromo-2-(hydroxymethyl)benzoic acid requires a systematic approach involving multiple strategic transformations. This section examines the key methodologies employed in the construction of this substituted benzoic acid derivative, focusing on the introduction of the bromine substituent, the formation of the hydroxymethyl group, and optimization strategies for multi-step synthesis.

Bromination Strategies for Benzoic Acid Backbone Functionalization

The selective introduction of bromine atoms into aromatic systems represents a fundamental transformation in organic synthesis. For benzoic acid derivatives, several bromination strategies have been developed to achieve regioselective substitution patterns.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution reactions form the cornerstone of aromatic bromination chemistry. The classical mechanism involves the formation of a highly electrophilic bromine species, typically generated through the interaction of molecular bromine with Lewis acid catalysts [1]. The most widely employed system utilizes ferric bromide (FeBr₃) as a catalyst, which polarizes the bromine molecule to generate a species that behaves as a bromonium ion equivalent [1].

The mechanistic pathway proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or sigma complex [1]. This intermediate is substantially less stable than the original aromatic system due to the loss of aromatic stabilization, resulting in an endergonic process with considerable activation energy [1]. The reaction energy profile demonstrates that benzene rings are inherently less reactive toward electrophiles compared to alkenes, requiring elevated temperatures and catalyst activation for successful bromination [1].

Research has demonstrated that the bromination of 3-hydroxybenzoic acid using bromine in acetic acid with sulfuric acid as an additional catalyst proceeds efficiently at elevated temperatures. The reaction conditions typically involve heating the substrate to 50-100°C in the presence of bromine and concentrated sulfuric acid, achieving quantitative yields of the desired 4-bromo-2-hydroxybenzoic acid [2]. This methodology has been successfully applied to various benzoic acid derivatives, demonstrating broad substrate scope and high efficiency.

Advanced mechanistic studies have revealed that palladium-catalyzed bromination reactions can proceed through multiple pathways, including oxidative addition followed by reductive elimination mechanisms [3] [4]. These processes involve the formation of discrete palladium-bromine bonds and demonstrate biradical singlet character in transition states when neutral N-bromosuccinimide is employed as the brominating agent [3] [4].

Regioselectivity Control in Bromination Reactions

The control of regioselectivity in aromatic bromination reactions represents a critical challenge in synthetic organic chemistry. The directing effects of substituents on the aromatic ring fundamentally influence the distribution of bromination products. Carboxylic acid groups, being electron-withdrawing substituents, direct incoming electrophiles to the meta position relative to their attachment point [5] [6].

However, the presence of additional substituents can override these directing effects and provide alternative regioselectivity patterns. Research has demonstrated that the use of specialized brominating reagents can achieve enhanced regioselectivity compared to traditional bromine-Lewis acid systems [6]. The application of o-xylylenebis(triphenylphosphonium)peroxodisulfate with bromine has been shown to promote highly regioselective bromination of aromatic compounds bearing electron-donating groups [6].

Lewis acid-catalyzed bromination using zirconium tetrachloride (ZrCl₄) with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a powerful method for achieving regioselective bromination under mild conditions [7]. This system operates through a radical-generation pathway, providing excellent selectivity for benzylic positions while avoiding aromatic ring substitution [7]. The reaction proceeds efficiently at room temperature and demonstrates compatibility with various functional groups.

The regioselectivity of bromination reactions can be further enhanced through the strategic use of protecting groups and reaction conditions. Studies have shown that the choice of solvent, temperature, and reaction time significantly influences the regioselectivity of bromination processes [6]. Acetonitrile has been identified as an optimal solvent for many bromination reactions, providing both high yields and excellent regioselectivity [6].

MethodReagentsConditionsRegioselectivityYield (%)
Electrophilic Bromination with Br₂/FeBr₃Br₂, FeBr₃, Acetic acid50-100°C, 30 minPara-selective for activated substrates85-100 [2]
N-Bromosuccinimide (NBS) BrominationNBS, Light or heatRoom temperature to 80°CModerate selectivity70-90 [6]
Palladium-Catalyzed C-H BrominationPd(OAc)₂, NBS, p-TsOHRoom temperature, Ball millingHigh regioselectivity60-85 [3] [4]
Lewis Acid-Catalyzed BrominationZrCl₄, DBDMHMild conditions, Room temperatureHigh selectivity80-95 [7]
Electrophilic Bromination with DBDMHDBDMH, ZrCl₄Mild conditionsGood selectivity75-90 [7]

Hydroxymethyl Group Introduction Techniques

The introduction of hydroxymethyl groups into aromatic systems requires carefully designed synthetic strategies that can accommodate the dual functionality of both the hydroxyl and methyl components. Several approaches have been developed for this transformation, each offering distinct advantages in terms of reaction conditions, selectivity, and overall efficiency.

Reductive Amination Approaches

Reductive amination represents one of the most versatile and widely applicable methods for introducing hydroxymethyl groups into organic molecules. This approach typically involves the initial formation of a carbonyl compound (aldehyde or ketone) followed by reductive conversion to the corresponding amine or alcohol [8] [9].

The mechanism of reductive amination proceeds through the formation of an imine intermediate generated by the condensation of an aldehyde with ammonia or a primary amine [8] [9]. This imine intermediate is subsequently reduced using hydrogen gas in the presence of appropriate catalysts, typically copper-based systems derived from layered double hydroxides [8]. The reaction demonstrates excellent selectivity and can achieve yields approaching 98% under optimized conditions [8].

Research has established that the choice of solvent plays a crucial role in the efficiency of reductive amination reactions. Methanol has been identified as the optimal solvent for most reductive amination processes, providing both high yields of imine formation and efficient subsequent reduction [8]. The use of alternative solvents such as ethanol or isopropanol results in significantly reduced yields due to lower efficiency in the initial condensation step [8].

Temperature control represents another critical parameter in reductive amination reactions. Studies have demonstrated that increasing the reaction temperature to 120°C at elevated reactant concentrations can improve the imine hydrogenation rate and enhance overall yields [8]. However, excessive temperatures can lead to undesired side reactions and reduced selectivity.

The application of reductive amination to furanic aldehydes has been extensively studied, with particular attention to the synthesis of aminomethylhydroxymethylfuran derivatives [8]. These compounds serve as important precursors in pharmaceutical synthesis and demonstrate the broad applicability of reductive amination methodologies. The two-step one-pot procedure involves condensation of 5-hydroxymethylfurfural with primary amines followed by flow hydrogenation over copper-based catalysts [8].

Protective Group Strategies for Carboxylic Acid Preservation

The preservation of carboxylic acid functionality during multi-step synthesis requires the implementation of carefully selected protecting groups that can withstand the reaction conditions employed in subsequent transformations while remaining easily removable under mild conditions [10] [11] [12].

Ester protecting groups represent the most commonly employed strategy for carboxylic acid protection [13] [14]. The choice of ester depends on the specific requirements of the synthetic sequence, including the reaction conditions to be employed and the desired deprotection methodology. Methyl esters can be formed through Fischer esterification using methanol and acid catalysts, providing excellent yields under mild conditions [14].

The Fischer esterification mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water [14]. This process is reversible and requires careful optimization of reaction conditions to achieve high conversion. The use of the alcohol as solvent ensures high concentrations and drives the equilibrium toward ester formation [14].

Benzyl esters offer significant advantages in terms of stability and orthogonal deprotection conditions [15] [13]. These protecting groups can be removed through hydrogenolysis using palladium catalysts or through treatment with hydrogen bromide in acetic acid [13]. The benzyl group provides excellent stability toward basic conditions and nucleophilic reagents, making it ideal for protecting carboxylic acids during multi-step synthesis [13].

Tertiary butyl esters represent another important class of carboxylic acid protecting groups [13]. These groups can be installed using isobutene in the presence of acid catalysts and removed under mild acidic conditions [13]. The tertiary butyl group provides excellent stability toward basic conditions and can be selectively removed in the presence of other acid-sensitive groups [13].

Trimethylsilyl esters offer unique advantages in terms of ease of installation and removal [13]. These groups can be formed using trimethylsilyl chloride in the presence of pyridine and removed using fluoride ions or mild basic conditions [13]. However, the relatively low stability of trimethylsilyl esters limits their application to specific synthetic contexts [13].

Protecting GroupFormation ConditionsStabilityDeprotection ConditionsDeprotection Yield (%)
Methyl EsterMeOH, H⁺, refluxModerateNaOH, H₂O or H⁺85-95 [14]
Ethyl EsterEtOH, H⁺, refluxModerateNaOH, H₂O or H⁺85-95 [14]
Benzyl EsterBnOH, DCC, DMAPHighH₂, Pd/C or HBr/AcOH90-98 [13]
t-Butyl EsterIsobutene, H⁺HighTFA or aqueous H⁺90-95 [13]
Trimethylsilyl EsterTMSCl, PyridineLowTBAF or K₂CO₃/MeOH85-95 [13]
Trichloroethyl EsterCl₃CCH₂OH, DCCHighZn/MeOH80-90 [13]

Multi-Step Synthesis Optimization

The optimization of multi-step synthetic sequences requires systematic consideration of multiple variables that influence both individual reaction steps and the overall synthetic efficiency. This approach encompasses reaction condition optimization, reagent selection, and process intensification strategies.

Solvent System Selection Criteria

The selection of appropriate solvent systems represents a critical aspect of multi-step synthesis optimization. Solvents influence reaction rates, selectivity, product isolation, and overall process efficiency [16] [17]. The systematic evaluation of solvent properties enables the identification of optimal reaction media for specific transformations.

Polarity represents one of the most important considerations in solvent selection [16]. The dielectric constant of solvents correlates with their ability to stabilize ionic intermediates and influence reaction mechanisms [16]. Polar solvents such as dimethylformamide and acetonitrile demonstrate high dielectric constants and excel in reactions involving ionic intermediates [16]. Conversely, non-polar solvents such as toluene and dichloromethane are preferred for reactions involving radical intermediates or non-polar substrates [16].

Boiling point considerations are crucial for temperature-controlled reactions [16]. The solvent boiling point must exceed the reaction temperature to prevent evaporation and maintain consistent reaction conditions [16]. High-boiling solvents such as dimethylformamide and dimethyl sulfoxide are preferred for high-temperature reactions but may require specialized removal techniques [16].

Environmental impact has become an increasingly important consideration in solvent selection [16]. Green chemistry principles favor the use of environmentally benign solvents that minimize environmental impact and health hazards [16]. 2-Methyltetrahydrofuran has emerged as an environmentally friendly alternative to traditional ethers, demonstrating excellent performance in many synthetic applications [16].

The systematic framework for solvent selection involves multiple screening steps [17]. Initial screening focuses on fundamental physical properties such as solubility parameters, melting points, and boiling points [17]. Secondary screening evaluates solvent performance through activity coefficient calculations and solubility assessments [17]. Final selection involves experimental validation and optimization of reaction conditions [17].

SolventPolarityBoiling Point (°C)Dielectric ConstantApplicationsEnvironmental Impact
DichloromethaneLow408.9Friedel-Crafts, ExtractionsModerate [16]
AcetonitrileHigh8237.5Polar reactions, Nucleophilic substitutionLow [16]
TolueneLow1112.4Non-polar reactions, RecrystallizationLow [16]
DimethylformamideHigh15336.7Formylation, Polar reactionsModerate [16]
TetrahydrofuranMedium667.6Reductions, Grignard reactionsLow [16]
2-MethyltetrahydrofuranMedium806.9Green alternative to THFVery Low [16]

Catalytic Systems for Yield Enhancement

The implementation of catalytic systems represents a powerful strategy for enhancing yields and improving the efficiency of multi-step synthetic sequences. Catalysts can accelerate reaction rates, improve selectivity, and enable reactions under milder conditions [18] [19].

Lewis acid catalysts have found widespread application in organic synthesis, particularly in Friedel-Crafts reactions and electrophilic aromatic substitution processes [18] [7]. Aluminum chloride, ferric bromide, and zirconium tetrachloride represent commonly employed Lewis acids that demonstrate high activity and broad substrate scope [7]. These catalysts function by coordinating to electron-rich centers and enhancing the electrophilicity of reactive intermediates [18].

Palladium-based catalysts have revolutionized organic synthesis through their ability to catalyze cross-coupling reactions with high selectivity and efficiency [20] [21]. Palladium acetate and tetrakis(triphenylphosphine)palladium represent widely used catalysts that enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [20] [21]. These catalysts operate through well-defined mechanisms involving oxidative addition, transmetalation, and reductive elimination steps [20].

Heterogeneous catalysts offer significant advantages in terms of recyclability and ease of separation [19]. Supported metal catalysts such as palladium on carbon and platinum on carbon demonstrate excellent activity in hydrogenation and reduction reactions [19]. The choice of support material influences catalyst performance, with activated carbon, alumina, and silica representing commonly employed supports [19].

The optimization of catalytic systems involves consideration of multiple parameters including catalyst loading, reaction temperature, and reaction time [22]. Automated optimization approaches using Bayesian algorithms have demonstrated significant improvements in identifying optimal reaction conditions [23] [22]. These methods enable systematic exploration of reaction parameter space and identification of optimal conditions with minimal experimental effort [23] [22].

Synergistic effects between homogeneous and heterogeneous catalysts have been exploited to achieve enhanced selectivity and efficiency [19]. Combined catalytic systems can provide complementary reactivity patterns and enable complex transformations that would be difficult to achieve using single catalyst systems [19].

Catalyst TypeExamplesReaction TypesAdvantagesTypical Yield Enhancement (%)
Lewis AcidsAlCl₃, FeBr₃, ZrCl₄Friedel-Crafts, BrominationHigh activity, Easy handling15-30 [18] [7]
Palladium ComplexesPd(OAc)₂, Pd(PPh₃)₄Cross-coupling, C-H activationHigh selectivity, Mild conditions20-40 [20] [21]
Heterogeneous CatalystsPd/C, Pt/C, Raney NiHydrogenation, ReductionEasy separation, Recyclable10-25 [19]
OrganocatalystsProline derivatives, Chiral aminesAsymmetric synthesisEnantioselective, Mild conditions25-45 [18]
Transition Metal ComplexesRuCl₃, RhCl₃, IrCl₃Hydroformylation, IsomerizationVersatile, High activity15-35 [18]

Single-Crystal X-ray Diffraction Studies

The crystallographic characterization of 4-Bromo-2-(hydroxymethyl)benzoic acid requires single-crystal X-ray diffraction analysis to determine the precise molecular geometry and solid-state packing arrangements [1]. Based on structural analysis of related brominated benzoic acid derivatives, the compound is expected to crystallize in either a monoclinic or triclinic crystal system [1] [2].

ParameterExpected ValueNotes
Crystal SystemMonoclinic or TriclinicBased on similar benzoic acid derivatives
Space GroupP21/c or P-1Common space groups for organic acids
Unit Cell a (Å)8.5-12.0Typical range for substituted benzoic acids
Unit Cell b (Å)10.0-15.0Hydrogen bonding affects packing
Unit Cell c (Å)12.0-16.0Extended by substituents
α (degrees)90.0 or 75-85°Depends on crystal system
β (degrees)95-110°Common for monoclinic systems
γ (degrees)90.0 or 85-95°Depends on crystal system
Volume (ų)1200-1800Calculated from unit cell parameters
Z (molecules per unit cell)4-8Standard for organic molecules
Density (calculated, g/cm³)1.65-1.85Higher due to bromine atom
Temperature (K)100-298Variable based on measurement

The molecular structure exhibits a planar aromatic ring system with the carboxylic acid and hydroxymethyl substituents positioned ortho to each other [3]. The presence of the bromine atom at the para position relative to the carboxylic acid group significantly influences the electronic distribution and crystal packing behavior [4]. Data collection parameters typically involve Mo Kα radiation (λ = 0.71073 Å) with absorption coefficients enhanced to 4.5-6.0 mm⁻¹ due to the presence of the heavy bromine atom [1].

The refinement statistics for high-quality crystal structures of this compound type typically achieve R1 values of 0.03-0.06 for reflections with I > 2σ(I) and weighted R2 values of 0.08-0.15 for all data [1] [2]. The goodness-of-fit parameter S generally falls within the range of 1.0-1.2, indicating satisfactory refinement quality [2].

Hydrogen Bonding Network Mapping

The hydrogen bonding network in 4-Bromo-2-(hydroxymethyl)benzoic acid crystals is dominated by intermolecular interactions involving both the carboxylic acid and hydroxymethyl functional groups [1]. The compound forms extensive three-dimensional hydrogen-bonded networks that significantly influence the crystal packing and stability.

DonorAcceptorBond TypeDistance Range (Å)Angle Range (degrees)Strength
O-H (carboxyl)O=C (carboxyl)Classical O-H···O2.5-2.8160-180Strong
O-H (hydroxymethyl)O (hydroxymethyl)Classical O-H···O2.6-2.9150-175Medium-Strong
C-H (aromatic)Br (halogen bond)Weak C-H···Br3.0-3.5120-160Weak

The primary hydrogen bonding motif involves the formation of carboxylic acid dimers through classical O-H···O=C interactions [1]. These dimers are characterized by strong hydrogen bonds with O···O distances typically ranging from 2.5 to 2.8 Å and O-H···O angles approaching linearity (160-180°) [1]. The hydroxymethyl groups participate in additional hydrogen bonding networks, forming chains or layers through O-H···O interactions with neighboring molecules [1].

Secondary interactions include weak C-H···Br halogen bonds, where aromatic hydrogen atoms interact with the bromine substituent [5]. These interactions, while weaker than classical hydrogen bonds, contribute to the overall crystal stability and influence the molecular orientation within the crystal lattice [5]. The cumulative effect of these multiple hydrogen bonding interactions results in a robust three-dimensional supramolecular architecture that determines the physical properties of the crystalline material [1].

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Interpretation (¹H, ¹³C, 2D-COSY)

The proton nuclear magnetic resonance spectrum of 4-Bromo-2-(hydroxymethyl)benzoic acid provides detailed structural information through characteristic chemical shifts and coupling patterns [6]. The aromatic region displays distinctive signals that reflect the substitution pattern on the benzene ring.

Chemical Shift (ppm)AssignmentMultiplicity
7.88-7.86 (m, 2H)Aromatic H-3, H-5Multiplet
7.45 (dd, J=8.4, 2.0 Hz, 1H)Aromatic H-6Doublet of doublets
4.70-4.65 (s, 2H)CH₂OHSinglet
Variable (OH protons)COOH, CH₂OHExchangeable

The aromatic protons at positions 3 and 5 appear as a multiplet in the region 7.88-7.86 ppm due to their similar chemical environments and overlapping signals [6]. The proton at position 6 exhibits a characteristic doublet of doublets pattern at 7.45 ppm with coupling constants of J = 8.4 Hz (ortho coupling to H-5) and J = 2.0 Hz (meta coupling to H-3) [6]. The hydroxymethyl protons appear as a singlet at 4.70-4.65 ppm, indicating the absence of significant coupling to neighboring protons [7].

The carbon-13 nuclear magnetic resonance spectrum reveals the carbon framework and electronic environment of each carbon atom [8]:

Chemical Shift (ppm)Assignment
170-172C=O (carboxyl)
145-150C-2 (quaternary)
135-140C-1 (quaternary)
130-135C-3, C-5 (aromatic CH)
128-132C-6 (aromatic CH)
120-125C-4 (C-Br)
62-65CH₂OH

The carboxyl carbon resonates in the characteristic range of 170-172 ppm, while the quaternary aromatic carbons bearing substituents appear at 145-150 ppm (C-2) and 135-140 ppm (C-1) [8]. The carbon bearing the bromine substituent (C-4) exhibits a characteristic upfield shift to 120-125 ppm due to the heavy atom effect [8]. The hydroxymethyl carbon appears at 62-65 ppm, consistent with primary alcohol carbon chemical shifts [8].

Two-dimensional correlation spectroscopy experiments provide connectivity information through scalar coupling relationships. The COSY spectrum confirms the aromatic proton connectivity and establishes the coupling patterns observed in the one-dimensional proton spectrum [7]. Cross-peaks between H-3/H-5 and H-6 confirm the aromatic substitution pattern and validate the structural assignment [7].

Infrared Vibrational Mode Assignments

The infrared spectrum of 4-Bromo-2-(hydroxymethyl)benzoic acid exhibits characteristic absorption bands that correspond to specific functional groups and vibrational modes . The spectral interpretation provides definitive evidence for the presence of carboxylic acid, hydroxymethyl, and brominated aromatic functionalities.

Wavenumber (cm⁻¹)AssignmentIntensity
3200-3600O-H stretch (alcohol)Medium-Strong
2500-3300O-H stretch (carboxylic acid, broad)Broad, Strong
1680-1700C=O stretch (carboxylic acid)Strong
1600-1620C=C stretch (aromatic)Medium
1450-1500C=C stretch (aromatic)Medium
1280-1320C-O stretchMedium
1000-1100C-O stretch (alcohol)Medium
700-800C-Br stretchMedium
500-600C-Br stretch (aromatic)Medium

The broad absorption band spanning 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretch, which is significantly broadened due to intermolecular hydrogen bonding [5]. The hydroxymethyl O-H stretch appears as a sharper band in the 3200-3600 cm⁻¹ region . The carbonyl stretch of the carboxylic acid group produces a strong absorption band at 1680-1700 cm⁻¹, which is slightly shifted from the typical ketone frequency due to conjugation with the aromatic ring and hydrogen bonding effects [5].

Aromatic C=C stretching vibrations appear at characteristic frequencies of 1600-1620 cm⁻¹ and 1450-1500 cm⁻¹ [5]. The C-O stretching modes of both the carboxylic acid and hydroxymethyl groups contribute to absorptions in the 1000-1320 cm⁻¹ region . The presence of the bromine substituent is confirmed by C-Br stretching vibrations appearing in two regions: 700-800 cm⁻¹ for the aromatic C-Br stretch and 500-600 cm⁻¹ for additional C-Br vibrational modes [5].

The vibrational frequency assignments are supported by density functional theory calculations on similar brominated benzoic acid derivatives, which demonstrate excellent correlation between theoretical and experimental vibrational frequencies [5]. The characteristic fingerprint region below 1500 cm⁻¹ provides a unique spectroscopic signature that can be used for compound identification and purity assessment .

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 4-Bromo-2-(hydroxymethyl)benzoic acid under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [10]. The presence of bromine introduces distinctive isotope patterns that aid in spectral interpretation.

m/zFragment AssignmentRelative Intensity
231/233[M]- ⁺ (molecular ion, Br isotope pattern)Low-Medium (molecular ion)
213/215[M-H₂O]- ⁺ (loss of water)Medium
186/188[M-COOH]- ⁺ (loss of carboxyl)Medium-High
169/171[M-CH₂OH-CO]- ⁺ (loss of hydroxymethyl and CO)Medium
157/159[M-CO₂H-CH₂OH]- ⁺ (loss of both functional groups)High
141Aromatic fragmentMedium
89Brominated aromatic fragmentHigh
77Phenyl cation [C₆H₅]⁺Medium-High

The molecular ion appears at m/z 231 with the characteristic bromine isotope pattern showing peaks at m/z 231 and 233 in approximately 1:1 ratio, confirming the presence of a single bromine atom [10]. Aromatic carboxylic acids typically exhibit relatively weak molecular ion peaks due to facile fragmentation processes [11] [12].

The fragmentation pathway initiates with the loss of water (m/z 213/215) from the hydroxymethyl group, followed by loss of the carboxyl radical (m/z 186/188) [13] [12]. Sequential loss of both the hydroxymethyl group and carbon monoxide produces fragments at m/z 169/171 [13]. The base peak often appears at m/z 157/159, corresponding to the loss of both carboxylic acid and hydroxymethyl functionalities, leaving a stable brominated aromatic ion [10].

Lower mass fragments include the brominated aromatic fragment at m/z 89, which represents a significant portion of the molecular framework after loss of functional groups [13]. The phenyl cation at m/z 77 is a common fragment in aromatic compounds and appears with medium to high intensity [13] [12]. These fragmentation patterns are consistent with established mechanisms for aromatic carboxylic acids, where α-cleavage adjacent to the carbonyl group and loss of neutral molecules dominate the fragmentation pathways [11] [12].

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4-Bromo-2-(hydroxymethyl)benzoic acid

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Last modified: 08-16-2023

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